molecular formula C22H21N5O2S B2645403 N-(5-methylisoxazol-3-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide CAS No. 422532-46-5

N-(5-methylisoxazol-3-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

Cat. No. B2645403
CAS RN: 422532-46-5
M. Wt: 419.5
InChI Key: MOBPOZWBECLECC-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, also known as MIQT, is a chemical compound that has been widely studied in scientific research. MIQT is a potent inhibitor of the protein kinase CK2, which plays a critical role in regulating cell growth and proliferation.

Scientific Research Applications

  • Antitumor Activity : A study by Al-Suwaidan et al. (2013) explored the synthesis and biological evaluation of quinazoline derivatives, including compounds similar to the one , for antitumor activity. They found that these compounds, particularly compound 15, exhibited remarkable broad-spectrum antitumor activity, showing effectiveness against various cancer types such as renal, colon, lung, breast, ovarian, and melanoma cancer. This was compared to the known drug 5-FU, with compound 15 being significantly more active (Ibrahim A. Al-Suwaidan et al., 2013).

  • Histamine Receptor Antagonism : Research by Smits et al. (2008) reported the discovery of quinazoline-containing compounds as potent human H4 receptor inverse agonists. These compounds were identified through a scaffold hopping approach and found to possess affinity for the human histamine H1 receptor, indicating potential as dual-action H1/H4 receptor ligands. This suggests a therapeutic benefit in conditions where histamine receptors play a role (R. Smits et al., 2008).

  • Synthesis and Characterization : Mohamed et al. (2016) described the synthesis of quinazolinone scaffolds, including compounds akin to the one , and their evaluation for anticancer activity. They found that certain compounds displayed extensive-spectrum antitumor efficiency against various tumor cell lines, highlighting the potential of these compounds in cancer therapy (M. Mohamed et al., 2016).

  • Antiviral Activity : A study by Luo et al. (2012) focused on the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives through microwave irradiation, examining their antiviral activities. Some of the synthesized compounds showed moderate anti-Tobacco mosaic virus (TMV) activity, indicating potential applications in antiviral research (Hui Luo et al., 2012).

  • Antimicrobial and Antiprotozoal Activities : Patel et al. (2017) designed and synthesized a new series of quinoxaline-based 1,3,4-oxadiazoles and evaluated their antimicrobial and antiprotozoal activities. The results showed that these compounds, especially the lead compound 5l, displayed significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, outperforming reference drugs in some cases (N. Patel et al., 2017).

  • Synthesis and Anticonvulsant Activity : Gürsoy and Terzioğlu (2005) synthesized two series of regioisomer thiazolidinones starting from quinazolinone-2-ylmercaptoacetate derivatives. These compounds were tested for anticonvulsant activity, showing potential applications in the treatment of convulsions or seizure-related disorders (A. Gürsoy & N. Terzioğlu, 2005).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-15-13-19(27-29-15)25-20(28)14-30-22-24-18-10-6-5-9-17(18)21(26-22)23-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,23,24,26)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBPOZWBECLECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

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